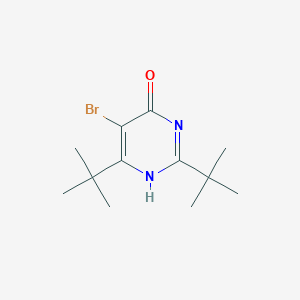
3,5-Dibromopyridine 1-oxide
Descripción general
Descripción
3,5-Dibromopyridine 1-oxide is a chemical compound with the linear formula C5H3Br2NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
3,5-Dibromopyridine undergoes lithiation with lithium diisopropylamide and on subsequent reaction with electrophiles yields 4-alkyl-3,5-dibromopyridines . It was used in the synthesis of new Hg (II) complexes with halogen (chloro, bromo, iodo) and 3,5-disubstituted pyridine ligands .Molecular Structure Analysis
The molecular structure of 3,5-Dibromopyridine 1-oxide is represented by the linear formula C5H3Br2NO . It has a molecular weight of 252.894 .Chemical Reactions Analysis
Pyridines, including 3,5-Dibromopyridine, can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics in this context means polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, in particular, organolithiums and organomagnesiums .Physical And Chemical Properties Analysis
3,5-Dibromopyridine 1-oxide is a solid substance . Its melting point is between 110-115 °C .Aplicaciones Científicas De Investigación
Synthesis of Chlorinated Pyridines : Hertog and Hoogzand (2010) discussed the conversion of 3,5-dibromopyridine-N-oxide using sulphuryl chloride, resulting in chlorinated pyridine derivatives, which are valuable in synthetic chemistry (Hertog & Hoogzand, 2010).
Key Intermediates in Bioactive Compounds : Zhang et al. (2007) highlighted the use of 3,5-dibromopyridine in palladacycle-catalyzed reactions to produce mono-arylpyridyl bromides, serving as intermediates for bioactive compounds (Zhang et al., 2007).
Metal-Halogen Exchange Reactions : Gu and Bayburt (1996) explored the lithiation of 3,5-dibromopyridine and its subsequent reactions, leading to various alkylated pyridine derivatives, useful in organic synthesis (Gu & Bayburt, 1996).
Density Functional Theory Calculations : Krishnakumar and Xavier (2005) conducted density functional theory calculations and vibrational spectra studies on 3,5-dibromopyridine, offering insights into its structural and electronic properties (Krishnakumar & Xavier, 2005).
Synthesis of Pyridine Derivatives : Fallahpour and Neuburger (2001) utilized 3,5-dibromopyridine N-oxide in the Stille coupling reaction to synthesize derivatives of bipyridine and terpyridine oxides, important in coordination chemistry (Fallahpour & Neuburger, 2001).
Reactivity and Formation of Derivatives : Hertog et al. (1948) studied the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, demonstrating its reactivity and potential for creating novel pyridine derivatives (Hertog et al., 1948).
Electronic and Steric Effects on Reactions : MatsumuraEizo and ArigaMasahiro (2006) investigated the reactions of nucleophilic reagents with 3,5-dibromopyridine N-oxides, discussing the influence of electronic and steric effects (MatsumuraEizo & ArigaMasahiro, 2006).
Safety And Hazards
This chemical is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .
Propiedades
IUPAC Name |
3,5-dibromo-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUQQUOGXPOBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347315 | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromopyridine 1-oxide | |
CAS RN |
2402-99-5 | |
| Record name | Pyridine, 3,5-dibromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIBROMOPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the reactivity of 3,5-dibromopyridine-N-oxide with sulphuryl chloride?
A: Research indicates that the reaction of 3,5-dibromopyridine-N-oxide with sulphuryl chloride is temperature dependent []. At 120°C, the reaction primarily yields 2-chloro-3,5-dibromopyridine, with a significant amount of 4-chloro-3,5-dibromopyridine also formed []. This suggests that sulphuryl chloride can chlorinate the pyridine ring at different positions.
Q2: Can 3,5-dibromopyridine-N-oxide undergo cycloaddition reactions?
A: Yes, 3,5-dibromopyridine-N-oxide has been shown to participate in cycloaddition reactions with phenyl isocyanates [, ]. For instance, it reacts with phenyl isocyanate to form a cyclic addition product via a multi-step mechanism []. Interestingly, the reaction with substituted phenyl isocyanates can lead to different product outcomes. While 3,5-dimethylpyridine-N-oxide primarily forms 2,3-dihydropyridine derivatives, 3,5-dibromopyridine-N-oxide can undergo further reactions, such as elimination of hydrogen bromide, leading to the formation of 2,3-dihydro-2-oxo-oxazolo-[4,5-b] pyridine derivatives [].
Q3: Does the presence of bromine atoms in 3,5-dibromopyridine-N-oxide influence its reactivity?
A: Yes, the bromine atoms in 3,5-dibromopyridine-N-oxide play a significant role in its reactivity. For example, when reacted with nucleophilic reagents like diethyl sodiomalonate, both substitution at the 3-position and substitution at the 4-position with bromine displacement can occur []. This suggests that the bromine atoms can act as leaving groups, facilitating nucleophilic aromatic substitution reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B189331.png)












